8-Oxabicyclo[5.1.0]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[510]octan-4-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octan-4-one can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure this compound under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[5.1.0]octan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) for oxidation and rearrangement reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction yields 8-oxabicyclo[3.2.1]octanes and their analogs .
Scientific Research Applications
8-Oxabicyclo[5.1.0]octan-4-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[5.1.0]octan-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the oxygen atom in the bicyclic ring system, which can participate in nucleophilic and electrophilic reactions. The specific pathways and targets depend on the context of its application, such as in enzyme-catalyzed reactions or synthetic transformations.
Comparison with Similar Compounds
8-Oxabicyclo[5.1.0]octan-4-one can be compared with other similar bicyclic compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share structural similarities but differ in their ring sizes and the positioning of the oxygen atom The unique structure of 8-Oxabicyclo[51
Properties
CAS No. |
420787-45-7 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
8-oxabicyclo[5.1.0]octan-4-one |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-6-7(9-6)4-2-5/h6-7H,1-4H2 |
InChI Key |
JYNJEHKETRJGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC2C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.